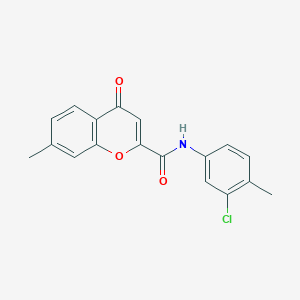![molecular formula C22H17ClN4OS2 B11387397 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11387397.png)
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the pyrimidine moiety, and the incorporation of the prop-2-en-1-ylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the sulfanyl group may be converted to a sulfoxide or sulfone.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of the benzothiazole and pyrimidine rings suggests that it may interact with specific enzymes or receptors, leading to potential pharmacological effects.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety may bind to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding or other interactions. These interactions can lead to the modulation of biological pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H17ClN4OS2 |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H17ClN4OS2/c1-3-10-29-22-24-12-16(23)19(27-22)20(28)25-15-7-5-14(6-8-15)21-26-17-9-4-13(2)11-18(17)30-21/h3-9,11-12H,1,10H2,2H3,(H,25,28) |
InChI Key |
CVUBFLBDMYFIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NC(=NC=C4Cl)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11387325.png)
![4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11387330.png)

![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11387345.png)
![3-(2-chlorobenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11387346.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B11387353.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11387375.png)
![{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11387388.png)
![1-(2-{1-[4-(Propan-2-yloxy)benzoyl]piperidin-2-yl}ethyl)azepane](/img/structure/B11387395.png)
![1H-1,3-Benzimidazole-2-methanol, 1-[2-(2,4-dimethylphenoxy)ethyl]-alpha-ethyl-](/img/structure/B11387396.png)
![4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11387398.png)

